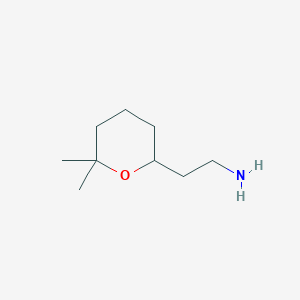

2-(6,6-Dimethyloxan-2-yl)ethan-1-amine

Description

BenchChem offers high-quality 2-(6,6-Dimethyloxan-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,6-Dimethyloxan-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-(6,6-dimethyloxan-2-yl)ethanamine |

InChI |

InChI=1S/C9H19NO/c1-9(2)6-3-4-8(11-9)5-7-10/h8H,3-7,10H2,1-2H3 |

InChI Key |

FRIMMWJSTDAAIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(O1)CCN)C |

Origin of Product |

United States |

Foundational & Exploratory

The Gem-Dimethyl Tetrahydropyran Ethylamine Scaffold: A Technical Guide for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The gem-dimethyl tetrahydropyran ethylamine scaffold has emerged as a privileged motif, offering a unique combination of structural rigidity, metabolic stability, and versatile pharmacophoric features. This in-depth technical guide provides a comprehensive overview of this scaffold for researchers, scientists, and drug development professionals. We will navigate the synthetic rationale, explore its profound impact on drug-like properties, and delineate its potential applications in contemporary drug discovery, with a particular focus on neurological and metabolic disorders. This document is intended to serve as a practical and authoritative resource, empowering scientific teams to strategically leverage this scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Value of the Gem-Dimethyl Tetrahydropyran Ethylamine Scaffold

The gem-dimethyl tetrahydropyran ethylamine scaffold is a unique molecular framework characterized by a tetrahydropyran ring bearing a gem-dimethyl group at the 2-position and an ethylamine side chain at the 4-position. This specific arrangement of functional groups imparts a constellation of desirable attributes for drug design, addressing key challenges in lead optimization.

The gem-dimethyl group , a cornerstone of this scaffold, is a well-established motif in medicinal chemistry, known to confer several advantages. It can enhance binding affinity to biological targets by promoting favorable hydrophobic interactions and restricting conformational flexibility, which can pre-organize the molecule into a bioactive conformation.[1] Furthermore, the gem-dimethyl substitution often shields adjacent functional groups from metabolic degradation, thereby improving pharmacokinetic profiles.[1]

The tetrahydropyran ring serves as a polar, non-aromatic core that can improve aqueous solubility and reduce the potential for off-target interactions often associated with lipophilic aromatic rings. Its saturated nature also contributes to a three-dimensional molecular shape, which is increasingly recognized as a key factor for achieving target selectivity.

Finally, the ethylamine side chain provides a crucial basic center that can engage in ionic interactions with acidic residues in target proteins, a common feature in the binding sites of many enzymes and receptors. The ethyl linker offers optimal spacing and flexibility for the terminal amine to establish these critical interactions.

This guide will systematically deconstruct the synthesis, biological implications, and strategic considerations for employing this powerful scaffold in drug discovery programs.

Synthesis of the Gem-Dimethyl Tetrahydropyran Ethylamine Scaffold

The construction of the gem-dimethyl tetrahydropyran ethylamine scaffold is a multi-step process that hinges on the initial formation of a key intermediate, 2,2-dimethyltetrahydropyran-4-one. From this central building block, the ethylamine side chain is elaborated.

Synthesis of the Key Intermediate: 2,2-Dimethyltetrahydropyran-4-one

A robust and scalable synthesis of 2,2-dimethyltetrahydropyran-4-one has been reported, starting from 2-methyl-5-hexen-3-yn-2-ol. The process involves a mercury salt-catalyzed hydration and cyclization.

Experimental Protocol: Synthesis of 2,2-Dimethyltetrahydropyran-4-one [2]

-

Reaction Setup: To a solution of 15% aqueous sulfuric acid (810 mL), add mercuric sulfate (30.6 g) and 2-methyl-5-hexen-3-yn-2-ol (195 g).

-

Reaction Execution: Slowly heat the mixture to 95 °C and maintain for 10 hours.

-

Workup: Cool the reaction mixture to 0 °C and slowly neutralize with potassium hydroxide to a pH of 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,2-dimethyltetrahydropyran-4-one.

Elaboration of the Ethylamine Side Chain

With the ketone intermediate in hand, the next critical step is the introduction of the two-carbon ethylamine side chain at the C4 position. A common and effective strategy involves a Horner-Wadsworth-Emmons (HWE) olefination followed by reduction.

Experimental Workflow: From Ketone to Ethylamine

Caption: Synthetic route from the ketone intermediate to the final ethylamine scaffold.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction and Reduction

-

Horner-Wadsworth-Emmons Reaction:

-

To a solution of diethyl cyanomethylphosphonate in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C to generate the phosphonate carbanion.

-

Add a solution of 2,2-dimethyltetrahydropyran-4-one in the same solvent to the carbanion solution and allow the reaction to warm to room temperature.

-

Upon completion, quench the reaction with water and extract the product, 2-(2,2-dimethyltetrahydropyran-4-ylidene)acetonitrile, with an organic solvent. Purify by column chromatography.

-

-

Reduction of the Nitrile and Alkene:

-

The resulting α,β-unsaturated nitrile can be reduced to the saturated primary amine using several methods. A common approach is catalytic hydrogenation using Raney Nickel or Platinum oxide under a hydrogen atmosphere.

-

Alternatively, a more potent reducing agent like lithium aluminum hydride (LiAlH4) can be employed to reduce both the nitrile and the double bond in a single step.

-

After reduction, a standard aqueous workup and purification will yield the target scaffold, 2-(2,2-dimethyltetrahydropyran-4-yl)ethanamine.[3]

-

Biological Applications and Mechanism of Action

While specific drugs containing the gem-dimethyl tetrahydropyran ethylamine scaffold are still in the early stages of development, the structural motifs present suggest significant potential in targeting a range of biological systems, particularly within the central nervous system (CNS) and for metabolic disorders. The combination of a constrained, polar core and a basic amine is a hallmark of many CNS-active agents.[4][5][6]

The presence of the tetrahydropyran ring, a known bioisostere for various cyclic systems, coupled with the gem-dimethyl group's ability to enhance metabolic stability, makes this scaffold particularly attractive for developing orally bioavailable drugs with improved pharmacokinetic profiles.[1][7]

A search of chemical supplier databases reveals the availability of derivatives such as 2-(2,2-dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, indicating that this scaffold is being actively explored in medicinal chemistry programs.[8] The introduction of an aromatic or heteroaromatic group at the 4-position, alongside the ethylamine chain, creates a rich pharmacophore with the potential to interact with a variety of biological targets.

Potential Therapeutic Areas:

-

CNS Disorders: The scaffold's structure is reminiscent of moieties found in ligands for G-protein coupled receptors (GPCRs) and ion channels, which are prominent targets in CNS drug discovery.

-

Metabolic Diseases: The tetrahydropyran core can mimic carbohydrate structures, suggesting potential applications in targeting enzymes involved in glucose metabolism or other metabolic pathways.

Structure-Activity Relationship (SAR) and Lead Optimization

The gem-dimethyl tetrahydropyran ethylamine scaffold offers multiple points for diversification to explore structure-activity relationships and optimize lead compounds.

Key Diversification Points for SAR Studies

Caption: A typical workflow for the biological evaluation of novel compounds.

Detailed Experimental Protocols:

-

Target-Based Assays:

-

Receptor Binding Assays: For GPCR targets, radioligand binding assays or fluorescence-based assays can be used to determine the binding affinity (Ki) of the synthesized compounds.

-

Enzyme Inhibition Assays: For enzymatic targets, kinetic assays measuring substrate turnover in the presence of varying concentrations of the inhibitor can be used to determine the IC50 value.

-

-

Cell-Based Assays:

-

Functional Assays: Depending on the target, downstream signaling events (e.g., cAMP accumulation, calcium mobilization, reporter gene activation) can be measured in appropriate cell lines to assess the functional activity of the compounds (agonist or antagonist).

-

Cytotoxicity Assays: Standard assays such as MTT or CellTiter-Glo can be used to assess the general cytotoxicity of the compounds and determine a therapeutic window.

-

-

In Vitro ADME/Tox Profiling:

-

Metabolic Stability: Incubation of the compounds with liver microsomes or hepatocytes followed by LC-MS/MS analysis can determine the metabolic half-life.

-

Cell Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays can predict intestinal absorption.

-

Conclusion and Future Directions

The gem-dimethyl tetrahydropyran ethylamine scaffold represents a compelling and strategically valuable starting point for the design of novel therapeutics. Its inherent structural and physicochemical properties address many of the common pitfalls encountered during drug development, including metabolic instability and poor solubility. The synthetic accessibility of the core structure allows for extensive and systematic exploration of the surrounding chemical space, facilitating rapid lead optimization.

Future research in this area should focus on the synthesis of focused libraries of derivatives with diverse substitutions at the key modification points outlined in this guide. Screening of these libraries against a broad range of biological targets, particularly those implicated in CNS and metabolic diseases, is a promising avenue for the discovery of novel, high-quality lead compounds. As more biological data for this scaffold becomes available, a clearer understanding of its full potential in drug discovery will undoubtedly emerge.

References

-

2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

-

Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4891. [Link]

-

Lin, J., et al. (2018). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. European Journal of Medicinal Chemistry, 158, 64-76. [Link]

- Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (2013). CN103242276A.

-

Kim, S., et al. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports, 7(1), 12481. [Link]

-

Yan, A., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry, 258, 115414. [Link]

-

Li, Y., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances, 9(5), 2535–2543. [Link]

-

Cheng, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 103, 129654. [Link]

-

Kamal, A., et al. (2023). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies, 20(2), e031022209428. [Link]

-

Kumar, R., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26–35. [Link]

-

Scott, J. S., & Gilbert, A. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3147–3164. [Link]

-

Sharma, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(16), 8031–8052. [Link]

-

Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

Sources

- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 3. 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine | C9H19NO | CID 5216448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

Architecting the Next Generation of Pharmacophores: A Technical Guide to Novel Ether-Containing Amine Building Blocks

Executive Summary

The "flatland" era of medicinal chemistry—dominated by heteroaromatic rings—is yielding to a new paradigm emphasizing sp³-richness and three-dimensional complexity. Novel ether-containing amine building blocks represent a critical toolkit in this transition. Unlike traditional all-carbon linkers, ether-amines offer a dual strategic advantage: the ether oxygen modulates lipophilicity (LogD) and metabolic stability, while the amine provides a versatile handle for diversification.

This guide analyzes three classes of high-value ether-amine building blocks: Oxetanes , Spirocyclic Ethers , and Fluorinated Ether-Amines . It provides the mechanistic rationale for their deployment and detailed, scalable protocols for their synthesis.

Part 1: Strategic Value – The Ether Effect

Integrating ether oxygens into amine scaffolds is not merely a structural variation; it is a physicochemical tactic. The "Ether Effect" operates on three axes:

-

Liponeutral Bulk Addition: Unlike methylene groups (

) or gem-dimethyl groups ( -

Basicity Modulation: Proximal ether oxygens reduce the pK

of amines via the inductive electron-withdrawing effect ( -

Conformational Locking: Cyclic ethers (oxetanes, azetidines) restrict bond rotation, reducing the entropic penalty of binding to a protein target.[1]

Comparative Physicochemical Profile[1][2][3][4]

The following table contrasts a traditional gem-dimethyl motif with its ether-containing bioisosteres. Note the dramatic shift in pK

| Property | Gem-Dimethyl Amine | Oxetane Amine (3-amino) | Spirocyclic Ether Amine (Morpholine Analog) |

| Hybridization | sp³ (Flexible) | sp³ (Rigid/Planar) | sp³ (Rigid/3D) |

| +0.4 to +0.6 | ~0.0 (Liponeutral) | -0.5 to -1.0 | |

| Amine pK | ~10.5 | ~7.8 - 8.2 | ~7.5 - 8.5 |

| Metabolic Stability | Low (Benzylic oxidation risk) | High (Metabolic block) | High (Blocked positions) |

| Solubility | Low | High | Very High |

Part 2: Novel Building Block Classes

Class A: The Oxetane Cluster (The "Liponeutral" Star)

Core Structure: 3-aminooxetane Strategic Use: Replacement of gem-dimethyl groups and carbonyls. The oxetane ring is a metabolic fortress. The strain energy (~106 kJ/mol) does not translate to chemical instability under physiological conditions. Instead, the "puckered" conformation exposes the oxygen lone pairs for hydrogen bonding, significantly boosting aqueous solubility.[1]

Class B: The Spirocyclic Explorers (The 3D Morpholine Surrogates)

Core Structure: 2-oxa-6-azaspiro[3.3]heptane Strategic Use: Exploring novel chemical space; surrogate for piperazine/morpholine. This scaffold is a "game-changer" for fragment-based drug discovery (FBDD). It presents vectors in three dimensions that are inaccessible to flat aromatic systems. The spiro-fusion creates a rigid, compact core that resists oxidative metabolism.

Class C: Fluorinated Ether-Amines

Core Structure: 3-fluoro-3-(methoxymethyl)azetidine

Strategic Use: Tuning pK

Part 3: Experimental Protocols

Protocol 1: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Scaffold

Rationale: This protocol avoids the use of unstable free amines and utilizes a "protecting-group-free" strategy where possible, optimized for multigram scale-up (based on TBI-223 intermediate synthesis).

Reagents:

-

Aniline derivative (e.g., 2-fluoro-4-nitroaniline for testing, or Benzylamine for general scaffold)[1]

-

Sodium Hydroxide (NaOH)

-

DMSO/Water solvent system

Workflow:

-

Preparation of Electrophile:

-

Dissolve 3,3-bis(bromomethyl)oxetane (1.0 equiv) in DMSO (5 vol).

-

Note: BBMO is a potent alkylator; handle with care.

-

-

Double Alkylation (Spirocyclization):

-

Add the aniline derivative (0.95 equiv) to the mixture.

-

Add finely powdered NaOH (4.0 equiv).

-

Heat the mixture to 100 °C for 16–24 hours.

-

Mechanism:[4][5] The reaction proceeds via an initial mono-alkylation followed by a rapid intramolecular cyclization to form the azetidine ring, creating the spiro-junction.

-

-

Workup & Isolation:

-

Cool to room temperature.[4] Pour into ice-water (10 vol).

-

The product often precipitates as a solid. Filter and wash with water.

-

If oil forms: Extract with Ethyl Acetate, dry over MgSO

, and concentrate.[1] -

Purification: Recrystallization from Ethanol/Heptane is preferred over chromatography for scale.

-

Validation Check:

-

¹H NMR (DMSO-d₆): Look for the characteristic "singlet" signals of the oxetane methylene protons (approx. 4.6 ppm) and the azetidine methylene protons (approx. 4.0 ppm). The symmetry of the spiro system simplifies the spectrum.

Protocol 2: Late-Stage Functionalization of 3-Aminooxetanes

Rationale: 3-aminooxetanes are less nucleophilic than standard primary amines due to the inductive effect of the ring oxygen. Standard amide couplings can be sluggish.

Optimized Coupling Condition:

-

Activation: Use HATU (1.2 equiv) with HOAt (0.5 equiv) in DMF.

-

Base: Use Collidine (2.5 equiv) instead of DIPEA. Collidine is less likely to cause racemization of the acid partner and buffers the reaction effectively.

-

Temperature: Heat to 50 °C. The slight thermal boost overcomes the reduced nucleophilicity of the oxetane amine.

Part 4: Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting the appropriate ether-amine building block based on the specific DMPK liability of a lead compound.

Caption: Decision tree for selecting ether-amine building blocks based on DMPK liabilities.

References

-

Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

-

Mullins, S. R., et al. (2023).[1] Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[2][3] ACS Omega. Link

-

Barnes-Seeman, D., et al. (2014).[1] The Role of Ether Oxygens in the Design of Metabolic Stable and Soluble Drugs. Current Topics in Medicinal Chemistry.

-

Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

A Technical Guide to the Strategic Application of 6,6-Dimethyl-Substituted Oxane Scaffolds in Structure-Activity Relationship (SAR) Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: The Strategic Value of the gem-Dimethyl Oxane Motif

In the landscape of medicinal chemistry, the tetrahydropyran (oxane) ring is a privileged scaffold, appearing in numerous natural products and approved pharmaceuticals.[1][2][3] Its saturated, heterocyclic structure offers a distinct three-dimensionality and the ring oxygen can serve as a hydrogen bond acceptor, often improving physicochemical properties like solubility compared to carbocyclic analogs.[2] When this established scaffold is augmented with a gem-dimethyl group at the 6-position (adjacent to the ring oxygen), it creates a powerful combination for fine-tuning molecular properties in drug discovery.

The gem-dimethyl group, consisting of two methyl groups on the same carbon, is a frequently employed motif in medicinal chemistry to confer specific advantages.[1][4][5] Its primary influence stems from the Thorpe-Ingold effect , or angle compression, where the steric bulk of the methyl groups decreases the internal bond angle of the carbon they are attached to.[4][5][6] This seemingly subtle change has profound consequences for both the synthesis and biological activity of the molecule.

Key Advantages of the 6,6-Dimethyl-Oxane Scaffold:

-

Conformational Restriction: The gem-dimethyl group acts as a conformational anchor, reducing the rotational freedom of the oxane ring and adjacent substituents. This pre-organization into a more rigid, bioactive conformation can lead to a favorable entropic contribution upon binding to a biological target, often resulting in significantly increased potency and selectivity.[4][7]

-

Enhanced Metabolic Stability: The quaternary carbon of the gem-dimethyl group is sterically hindered and lacks a hydrogen atom, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can block a potential site of metabolism, thereby increasing the compound's half-life and improving its overall pharmacokinetic profile.

-

Improved Potency and Target Engagement: By locking the molecule into a preferred conformation, the gem-dimethyl group can optimize the presentation of key pharmacophoric elements to the target's binding site, enhancing van der Waals interactions and overall binding affinity.[1][4][5]

-

Synthetic Facilitation: The Thorpe-Ingold effect kinetically favors intramolecular cyclization reactions.[4][5][6] This accelerates the formation of the oxane ring during synthesis, often leading to higher yields and more efficient synthetic routes.[5]

By integrating the 6,6-dimethyl motif, medicinal chemists can systematically probe the conformational requirements of a target, mitigate metabolic liabilities, and enhance potency, making this scaffold a highly valuable tool in modern SAR-driven drug discovery campaigns.

Section 2: Synthetic Strategies for 6,6-Dimethyl-Oxane Scaffolds

The construction of the 6,6-dimethyl-oxane ring is typically achieved through intramolecular cyclization. The Thorpe-Ingold effect, driven by the gem-dimethyl group, makes 6-endo-tet cyclizations particularly efficient.[4][5] A common and reliable approach is the intramolecular Williamson ether synthesis.[8][9][10][11]

This strategy involves a precursor molecule containing a hydroxyl group and a suitable leaving group (e.g., a halide or tosylate) positioned to form a six-membered ring upon cyclization. The presence of the gem-dimethyl group adjacent to the reacting alcohol compresses the bond angle, bringing the nucleophilic oxygen and the electrophilic carbon into closer proximity and accelerating the ring-forming SN2 reaction.[6][7]

Below is a generalized workflow for the synthesis of a 6,6-dimethyl-oxane derivative.

Sources

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. nbinno.com [nbinno.com]

- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 5. books.lucp.net [books.lucp.net]

- 6. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Reductive Amination Protocols for Sterically Hindered Tetrahydropyran Aldehydes

Introduction: The Challenge of C-N Bond Formation in Complex Scaffolds

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents. Its conformational pre-organization and favorable physicochemical properties make it a cornerstone in modern drug design.[1][2] Equally important is the amine functional group, a ubiquitous feature in over 85% of marketed drugs, crucial for modulating properties like solubility, bioavailability, and target engagement.[1][3][4][5]

The convergence of these two critical motifs—installing an amine onto a THP core—is frequently accomplished via reductive amination. This powerful and atom-economical reaction transforms a carbonyl group into an amine in a single pot, avoiding harsh conditions and the over-alkylation issues common to other methods.[6][7][8]

However, when the aldehyde functionality is located at a sterically encumbered position on the THP ring (e.g., adjacent to a quaternary center or a bulky axial substituent), the reaction becomes exceptionally challenging. Steric hindrance dramatically slows the initial, reversible formation of the key iminium ion intermediate and can impede the subsequent hydride delivery step.[9][10][11] This application note provides a detailed guide for researchers to navigate these challenges, offering field-proven protocols and explaining the causal logic behind reagent and condition selection for the successful reductive amination of hindered tetrahydropyran aldehydes.

Mechanistic Underpinnings: A Game of Equilibria and Rates

Successful reductive amination hinges on the delicate balance between two key steps: the formation of an iminium ion and its subsequent reduction.[8][12]

-

Iminium Ion Formation: The aldehyde and amine first condense to form a hemiaminal, which then dehydrates to an imine. In the typically acidic or neutral conditions of the reaction, this imine is protonated to form a highly electrophilic iminium ion. For hindered substrates, the equilibrium often lies unfavorably towards the starting materials.

-

Hydride Reduction: A hydride reagent reduces the iminium ion to the final amine product. A crucial requirement for a successful one-pot reaction is that the reducing agent must reduce the iminium ion significantly faster than it reduces the starting aldehyde.[7][13]

Caption: General mechanism of reductive amination for hindered substrates.

Core Protocols & Strategic Reagent Selection

The choice of reducing agent is the most critical parameter for achieving high yields with hindered substrates.

Protocol 1: The Selective Workhorse - Sodium Triacetoxyborohydride (STAB-H)

Sodium triacetoxyborohydride, NaBH(OAc)₃, is the premier reagent for direct reductive amination due to its exceptional selectivity.[10][13][14] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it slow to reduce aldehydes and ketones but highly reactive towards protonated imines (iminium ions).[8][15] This differential reactivity is the key to minimizing the common side-reaction of aldehyde reduction to the corresponding alcohol.

Why it Works for Hindered Systems:

-

Mildness: It does not require strongly acidic conditions, preserving sensitive functional groups elsewhere in the molecule.[16]

-

Selectivity: By selectively reducing the small amount of iminium ion present at equilibrium, it drives the reaction forward according to Le Châtelier's principle.

-

Compatibility: It is effective in common aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), which are excellent for dissolving complex organic molecules.[14][17]

Table 1: Recommended Conditions for STAB-H Mediated Reductive Amination

| Parameter | Recommended Value | Rationale & Expert Insights |

| Solvent | 1,2-Dichloroethane (DCE) | Generally provides faster reaction rates than THF.[10] Ensure use of anhydrous solvent. |

| Equivalents of Amine | 1.1 - 1.5 eq. | A slight excess of the amine helps push the iminium formation equilibrium forward. |

| Equivalents of STAB-H | 1.5 - 2.0 eq. | An excess is required to ensure complete reduction and to account for any minor decomposition. |

| Additive | Acetic Acid (0-1 eq.) | For particularly sluggish reactions (e.g., with weakly basic amines), catalytic acetic acid can accelerate iminium ion formation.[10] Omit for acid-sensitive substrates. |

| Temperature | Room Temperature (RT) | Most reactions proceed well at RT. Gentle heating (40-50 °C) can be applied if the reaction is slow, but monitor for side product formation. |

| Reaction Time | 4 - 24 hours | Hindered systems require longer reaction times. Monitor by TLC or LC-MS to determine completion. |

Detailed Experimental Protocol 1: General Procedure using STAB-H

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the hindered tetrahydropyran aldehyde (1.0 eq.).

-

Solvent & Amine Addition: Dissolve the aldehyde in anhydrous DCE (approx. 0.1 M concentration). Add the amine (1.2 eq.).

-

Equilibration (Optional but Recommended): Stir the mixture at room temperature for 30-60 minutes. This allows for the initial iminium formation equilibrium to be established. If using acetic acid, it can be added at this stage.

-

Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5-10 minutes. Note: The addition can be slightly exothermic.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the aldehyde by TLC or LC-MS.

-

Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Enhancing Reactivity with Lewis Acids for Severely Hindered Systems

When both the aldehyde and the amine are exceptionally bulky, even STAB-H may fail to provide satisfactory yields. The primary bottleneck is the formation of the iminium ion. In these cases, a Lewis acid can be employed to activate the aldehyde carbonyl, rendering it more electrophilic and promoting condensation with the amine.[17]

Why it Works:

-

Carbonyl Activation: Lewis acids like titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) coordinate to the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.[7][17]

-

Dehydration: Ti(OiPr)₄ also acts as an effective water scavenger, further driving the equilibrium towards the imine/iminium ion.

Table 2: Comparison of Reductive Amination Strategies

| Protocol | Key Reagents | Pros | Cons | Best Suited For |

| 1. Standard STAB-H | NaBH(OAc)₃ in DCE/THF | High selectivity, mild conditions, broad functional group tolerance.[10][14] | Can be slow for very hindered substrates. | Most α- and β-substituted THP aldehydes with primary or secondary amines. |

| 2. Lewis Acid-Assisted | NaBH(OAc)₃ or NaBH₃CN + Ti(OiPr)₄ | Significantly accelerates iminium formation for sluggish substrates.[17] | Requires strictly anhydrous conditions; workup can be more complex. | α,α-disubstituted THP aldehydes or reactions with poorly nucleophilic amines. |

| 3. Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High atom economy, "green" approach, no hydride byproducts.[8] | Requires specialized equipment (hydrogenator); may reduce other functional groups (alkenes, alkynes, nitro groups).[10] | Substrates lacking other reducible functional groups. |

Detailed Experimental Protocol 2: Lewis Acid-Assisted Reductive Amination

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the hindered tetrahydropyran aldehyde (1.0 eq.) and the amine (1.2 eq.).

-

Solvent & Lewis Acid: Dissolve the mixture in anhydrous THF or DCM (0.1 M). Add Ti(OiPr)₄ (1.5 eq.) dropwise via syringe.

-

Imine Formation: Stir the mixture at room temperature for 2-4 hours to ensure complete imine formation.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise. Note: NaBH₄ is used here as the titanium complex protects the aldehyde from reduction. NaBH₃CN can also be used.

-

Reaction: Allow the reaction to warm to room temperature and stir until complete (4-12 hours, monitor by LC-MS).

-

Workup: Quench the reaction by the slow addition of water or 1M NaOH. A thick precipitate (titanium oxides) will form. Filter the slurry through a pad of Celite®, washing thoroughly with DCM or ethyl acetate.

-

Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Decision-Making Workflow & Troubleshooting

Choosing the right protocol is essential for success. The following workflow provides a logical path for substrate evaluation and protocol selection.

Caption: Decision workflow for selecting a reductive amination protocol.

Troubleshooting Common Issues:

| Observation | Probable Cause(s) | Suggested Solution(s) |

| Low Conversion / Starting Material Recovered | 1. Insufficiently reactive system (severe steric hindrance). 2. Deactivated reagents (old STAB-H, wet solvent). | 1. Switch to Protocol 2 (Lewis Acid). 2. Increase temperature to 40-50 °C. 3. Use freshly opened reagents and rigorously dried solvent. |

| Aldehyde Reduced to Alcohol | 1. Reductant is too strong or non-selective. 2. Reaction conditions are too acidic, favoring aldehyde protonation and reduction. | 1. Ensure STAB-H is used (not NaBH₄) in Protocol 1. 2. Avoid excess acid catalyst. If using Protocol 2, ensure imine is fully formed before adding NaBH₄. |

| No Reaction at All | 1. Amine is a very poor nucleophile (e.g., 2,6-disubstituted aniline). 2. Extreme steric hindrance. | 1. Use Protocol 2 with extended imine formation time (up to 12h). 2. Consider alternative synthetic routes if reductive amination proves intractable. |

Conclusion

The reductive amination of sterically hindered tetrahydropyran aldehydes is a challenging yet achievable transformation critical to modern drug discovery. Success relies on a rational selection of reagents designed to overcome the dual hurdles of slow iminium ion formation and reduction. For most systems, the exceptional selectivity of sodium triacetoxyborohydride (STAB-H) makes it the reagent of choice. For more demanding substrates, the use of a Lewis acid activator like Ti(OiPr)₄ provides a robust method to facilitate the reaction. By understanding the mechanistic principles and applying the detailed protocols within this guide, researchers can confidently synthesize complex amine-containing molecules, accelerating the development of next-generation therapeutics.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][10][14]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link][6]

-

Alinezhad, H., Yavari, H., & Salehian, F. (2015). Recent Advances in Reductive Amination Catalysis and Its Applications. Current Organic Chemistry, 19(11), 1021-1049. [Link][18][19]

-

Oreate AI. (2026). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link][20]

-

Floreancig, P. E. (2010). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Accounts of Chemical Research, 43(8), 1152-1163. [Link][21]

-

Amine Supplier. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Amine Supplier. [Link][1]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link][17]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][7]

-

Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 706. [Link][22]

-

Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent development on catalytic reductive amination and applications. Current Organic Chemistry, 12(13), 1093-1115. [Link][23][24]

-

Wang, D., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 25(21), 5186. [Link][9]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. drughunter.com. [Link][3]

-

Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. News & Media Relations. [Link][25]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. organic-chemistry.org. [Link][16]

-

Chem LibreTexts. (n.d.). CHAPTER 7 AMINES. chem.libretexts.org. [Link][4]

-

Richardson, P. (2025). Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. Synfacts, 21(09), 880. [Link][26]

-

Chusov, D., & Afanasyev, O. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry, 13(48), 11602-11605. [Link][11]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. organic-chemistry.org. [Link][27]

-

Lee, H., & Scheidt, K. A. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 12(1), 343-371. [Link][2]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link][15]

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. en.wikipedia.org. [Link][13]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Course Notes. [Link][28]

-

Wang, Z., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 15006-15015. [Link][29]

-

Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057. [Link][12][30]

-

Kim, D., & Carroll, P. J. (2001). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 31(16), 2505-2510. [Link][31]

-

Wikipedia. (n.d.). Reductive amination. en.wikipedia.org. [Link][8]

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. oit.edu [oit.edu]

- 5. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 6. organicreactions.org [organicreactions.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 15. datapdf.com [datapdf.com]

- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Recent Advances in Reductive Amination Catalysis and Its Applicat...: Ingenta Connect [ingentaconnect.com]

- 20. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 21. Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 26. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 27. Tetrahydropyran synthesis [organic-chemistry.org]

- 28. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 29. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. research.tudelft.nl [research.tudelft.nl]

- 31. researchgate.net [researchgate.net]

Strategic Protection of Primary Amines in THP-Ethylamine Scaffolds

Application Note & Protocol Guide

Part 1: Strategic Landscape & Core Challenges

The Structural Motif

This guide focuses on 4-(2-aminoethyl)tetrahydropyran and its derivatives.[1][2] This scaffold is a "privileged structure" in modern medicinal chemistry, serving as a polarity-modulating spacer that reduces lipophilicity (LogP) compared to cyclohexyl analogs while maintaining metabolic stability.

Crucial Distinction:

-

Scenario A (The Scaffold): The THP ring is the core structure (an ether).[3] It is chemically stable to most standard deprotection conditions (acid/base).

-

Scenario B (The Protecting Group): The THP group is an acetal protecting an alcohol (e.g.,

). This is highly acid-sensitive . -

This guide primarily addresses Scenario A, with specific warnings for Scenario B.

The "Invisible" Problem: Volatility & Solubility

The primary amine 4-(2-aminoethyl)tetrahydropyran (MW ~129 g/mol ) is a volatile liquid (bp 88-89°C @ 13 mmHg) with high water solubility due to the ether oxygen and primary amine.

-

The Trap: Standard deprotection protocols often end with a basic workup and rotary evaporation. This results in massive yield loss as the free base co-evaporates with the solvent or remains in the aqueous phase.

-

The Solution: Protecting group strategies must be designed to isolate the product as a non-volatile salt or proceed directly to the next step (telescoping).

Part 2: Decision Matrix & Chemo-stability

Orthogonality Map

Select your protecting group (PG) based on the stability of the rest of your molecule and the required isolation form.

| Strategy | Reagent | Cleavage Condition | THP Scaffold Stability | Volatility Risk | Best For... |

| Boc | Acid (TFA or HCl) | Stable | Low (Isolate as Salt) | General synthesis; isolating stable intermediates. | |

| Fmoc | Fmoc-Cl | Base (Piperidine) | Stable | High (Free base formed) | Solid-phase synthesis (SPPS); acid-sensitive substrates. |

| Cbz | Cbz-Cl | Stable | High (Free base formed) | Late-stage deprotection where salts are unwanted. | |

| Phth | Phthalic Anh.[4] | Hydrazine | Stable | High | Protecting against alkylation; harsh conditions. |

Strategic Decision Flowchart

Part 3: Detailed Protocols

Protocol A: The Boc Strategy (Recommended for Scale-Up)

Rationale: The THP ether ring is stable to TFA and HCl. By cleaving with acid and precipitating the salt, you avoid the volatility/solubility issues of the free base.

Reagents:

-

Substrate:

-Boc-2-(tetrahydro-2H-pyran-4-yl)ethanamine -

Cleavage Cocktail: 4M HCl in Dioxane or TFA/DCM (1:1).[5]

-

Anti-solvent: Diethyl Ether (

) or MTBE.

Step-by-Step:

-

Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in minimal dry DCM (approx. 2-3 mL per mmol).

-

Acid Addition:

-

Option 1 (HCl): Add 4M HCl in Dioxane (5-10 equiv).

-

Option 2 (TFA): Add TFA (10-20 equiv).

-

-

Reaction: Stir at room temperature. Monitor by TLC (stain with Ninhydrin) or LCMS. Reaction is typically complete in 30-60 minutes.

-

Note: The THP ring will not open under these conditions.

-

-

Workup (CRITICAL):

-

DO NOT quench with base (NaHCO3/NaOH).

-

DO NOT extract with water.

-

Concentration: Concentrate the reaction mixture in vacuo to ~20% volume.

-

Precipitation: Add cold Diethyl Ether or MTBE (10x volume) to the residue. The amine salt (HCl or TFA salt) should precipitate as a white solid.

-

-

Isolation: Filter the solid under inert atmosphere (nitrogen) if possible, as the salt can be hygroscopic. Wash with cold ether.

-

Yield Expectation: >90% as the salt.

-

Protocol B: The Fmoc Strategy (Solid Phase / Acid Sensitive)

Rationale: If your molecule contains an acid-labile group (like a separate THP-ether protecting group), you must use Fmoc.

Reagents:

-

Reagent: 20% Piperidine in DMF.

Step-by-Step:

-

Cleavage: Treat the resin-bound or solution-phase Fmoc-amine with 20% Piperidine in DMF for 20 minutes.

-

Scavenging (Solution Phase): If in solution, the dibenzofulvene byproduct is difficult to separate from the polar amine.

-

Solution: Use a polymer-supported scavenger (e.g., thiol resin) to trap the fulvene, or switch to DBU/Octanethiol for cleavage to facilitate byproduct removal.

-

-

Isolation:

-

WARNING: The free amine is generated. Do not rotovap to dryness at high vacuum/temp.

-

Telescoping: Ideally, react the crude amine solution directly in the next step (e.g., acylation) without isolation.

-

Part 4: Critical Troubleshooting & "Gotchas"

The "Greasy Amine" Phenomenon

THP-ethylamines occupy a difficult physicochemical space: they are lipophilic enough to dissolve in organics but polar enough to stay in water during extraction.

-

Problem: In a standard DCM/Water extraction, the amine partitions ~50:50.

-

Fix: Use Chloroform/Isopropanol (3:1) as the organic layer for extraction if you must perform an aqueous workup. Saturate the aqueous layer with NaCl (salting out).

Volatility Management Workflow

Interpretation Check: Is your THP a Protecting Group?

If your molecule is

-

NEVER use Boc. The TFA required to remove Boc will instantly hydrolyze the THP acetal (cleavage half-life < 5 min in 50% TFA).

-

Use Fmoc or Cbz. These are orthogonal to the acid-labile THP ether.

Part 5: References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for orthogonality).

-

Wuts, P. G. M. "Tetrahydropyranyl (THP) Protecting Group." in Greene's Protective Groups in Organic Synthesis.

-

Sigma-Aldrich. "4-(2-Aminoethyl)tetrahydropyran Product Specification & Safety Data Sheet." Link (Confirming volatility and physical properties).

-

Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed mechanisms of acetal vs. ether stability).

-

ChemicalBook. "Synthesis of 4-(2-aminoethyl)tetrahydropyran from 4-cyanotetrahydropyran." Link (Synthesis context).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Protection of primary amines as N-substituted 2,5-dimethylpyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Amine Building Blocks

Welcome to the Technical Support Center for the purification of polar amine building blocks. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these critical chemical entities. Polar amines are notorious for their difficult handling, often leading to frustrating results in chromatography and other purification methods. This resource provides in-depth, experience-based answers to common problems, troubleshooting guides for specific techniques, and validated protocols to streamline your workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges faced during the purification of polar amines.

Q1: Why is my polar amine streaking or smearing on a silica gel TLC plate and column?

A: This is the most frequent issue and stems from the fundamental chemical properties of the materials involved. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines interact strongly with these acidic sites via acid-base interactions.[1] This strong, sometimes irreversible, binding prevents the amine from moving smoothly with the mobile phase, resulting in significant tailing or streaking.[2] In severe cases, the compound may not elute from the column at all.[3]

Causality Explained: The lone pair of electrons on the amine's nitrogen atom acts as a Lewis base, while the proton of the silanol group acts as a Brønsted acid. This leads to a strong adsorption that typical organic solvents cannot easily disrupt.

Solution: To mitigate this, you must either neutralize the acidic silica or use a mobile phase that can compete with your amine for the binding sites.

-

Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Common choices include triethylamine (0.1-2%), ammonia (often as a 7N solution in methanol, used as a stock to add to the main eluent), or pyridine.[2] These "competing bases" will occupy the acidic sites on the silica, allowing your polar amine to elute more symmetrically.

-

Stationary Phase Modification: Use an alternative to standard silica gel. Amine-functionalized silica or basic alumina are excellent choices as they lack the acidic sites that cause streaking.[1][4]

Q2: My highly polar amine is soluble in water. How can I possibly extract it from an aqueous reaction mixture?

A: Extracting water-soluble amines is a significant challenge. Standard liquid-liquid extraction with immiscible organic solvents often fails because the amine prefers the aqueous phase.

Solution: The strategy is to change the chemical nature of the amine temporarily to make it more lipophilic (less water-soluble).

-

Acid-Base Extraction: This is the cornerstone technique. By adding a base (like NaOH or Na2CO3) to the aqueous solution to raise the pH well above the pKa of your amine's conjugate acid, you deprotonate it, converting the ammonium salt form into the neutral "free base".[5][6][7] The neutral amine is significantly less polar and more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or butanol. Multiple extractions (3-5 times) are recommended to ensure complete recovery.

-

Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3). This increases the polarity of the aqueous phase, effectively "pushing" the less polar, free-based amine into the organic layer, thereby increasing the efficiency of the extraction.

-

Ion-Pair Extraction: For very stubborn cases, you can form a lipophilic salt. By adding a long-chain aliphatic acid or a perfluoroalkoxycarboxylic acid to the mixture, you can form an ion pair with the amine that is extractable into organic solvents like chloroform.[8] The free amine can then be recovered by a subsequent acid-base manipulation.[8]

Q3: I've performed a cross-coupling reaction and now I can't get rid of the residual palladium catalyst. What should I do?

A: Residual metal catalysts, particularly palladium, are a common and critical impurity to remove, especially in drug development. Amines can act as ligands, chelating to the metal and making it difficult to separate from the desired product.[9]

Solution: A multi-pronged approach is often necessary.

-

Filtration: First, attempt to remove heterogeneous catalysts by filtering the reaction mixture through a pad of Celite or silica. This can remove a significant portion of the metal.[10]

-

Activated Carbon: Treatment with activated carbon is a common and effective method for scavenging palladium.[10] The crude product is dissolved in a suitable solvent, stirred with activated carbon, and then filtered. Be aware that your product might also adsorb to the carbon, so use the minimum amount necessary.

-

Metal Scavengers: For more complete removal, use functionalized silica gels known as metal scavengers. These have ligands covalently bound to the silica that selectively chelate specific metals. Thiol-functionalized silica is excellent for palladium. Amine-functionalized scavengers are also effective.[10]

-

Acidic Washes: Sometimes, washing the organic solution with a dilute acid (like 1M HCl) or an aqueous solution of a chelating agent like EDTA can help extract the metal into the aqueous phase. This should only be done if your product is stable to acid.

Q4: My polar amine won't crystallize; it just oils out. What are my options?

A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, often because it is impure or the solvent system is not ideal.[11] For polar amines, their strong hydrogen bonding capabilities can complicate crystallization.

Solution:

-

Salt Formation: This is the most powerful technique for crystallizing amines. Convert the basic amine into a salt by treating it with an acid. Common choices include hydrochloric acid (HCl), sulfuric acid (H2SO4), or organic acids like tartaric acid or trichloroacetic acid (TCA).[12][13] The resulting salt has very different physical properties (e.g., higher melting point, different solubility profile) and is often highly crystalline. The salt can be precipitated and then recrystallized. The pure free amine can be regenerated by subsequent treatment with a base.

-

Solvent System Screening: Systematically screen a wide range of solvents and solvent pairs. A good crystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[11] For polar amines, consider polar solvents like isopropanol, ethanol, methanol, or mixtures like acetonitrile/water.

-

Induce Crystallization: If the solution is supersaturated but no crystals form, try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[11]

Section 2: Troubleshooting Guide for Purification Techniques

This section provides detailed troubleshooting for specific experimental methods.

Chromatography-Based Methods

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Severe streaking on silica gel column | Strong acid-base interaction between basic amine and acidic silanol groups.[1] | 1. Add a basic modifier: Incorporate 0.5-2% triethylamine or 0.1-1% ammonium hydroxide into the mobile phase.[2] 2. Switch stationary phase: Use basic alumina or an amine-functionalized silica column.[4] |

| No retention on Reverse-Phase (C18) HPLC (Compound elutes in the void volume) | The amine is too polar and has little to no interaction with the non-polar C18 stationary phase. | 1. Use a highly aqueous mobile phase: Start with a very low percentage of organic solvent (e.g., 0-5% acetonitrile or methanol in water). 2. Try HILIC: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for polar compounds.[14][15] 3. Use an ion-pairing agent: Add an agent like trifluoroacetic acid (TFA) to the mobile phase to form an ion pair with the amine, increasing its retention. |

| Poor peak shape (fronting or tailing) in HPLC | Secondary interactions with the stationary phase; mismatched pH between sample solvent and mobile phase. | 1. Adjust mobile phase pH: For basic amines on a reverse-phase column, using a mobile phase with a low pH (e.g., 2.5-3.5 with formic acid or TFA) will protonate the amine, often leading to better peak shape. 2. Use a modern, end-capped column: These columns have fewer residual silanol groups, reducing unwanted secondary interactions. |

| Separation is still poor, even with modifiers | The polarity of the impurities is too close to the polarity of the target amine. | 1. Consider an alternative chromatography mode: If normal-phase and reverse-phase fail, explore more advanced techniques. • HILIC: Uses a polar stationary phase with a reverse-phase type eluent (high organic). It's excellent for retaining and separating very polar molecules.[16][17] • Mixed-Mode Chromatography: These columns have both reverse-phase and ion-exchange characteristics, offering unique selectivity for charged and polar compounds.[18][19] • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the main mobile phase. It is a form of normal-phase chromatography that provides fast and efficient separations, especially for polar and chiral amines.[20][21][22] |

Non-Chromatographic Methods

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Emulsion formation during acid-base extraction | The two liquid phases are not separating cleanly, often due to surfactants or fine particulates. | 1. Add brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous layer, which helps to break the emulsion. 2. Centrifugation: If the emulsion is persistent, centrifuging the mixture will force the layers to separate. 3. Filter through Celite: Passing the entire mixture through a pad of Celite can sometimes break the emulsion. |

| Low recovery after converting amine salt back to free base | The pH was not raised sufficiently, leaving some of the amine in its protonated, water-soluble form. | 1. Check the pH: Use pH paper or a pH meter to ensure the aqueous layer is strongly basic (pH > 10) before extracting the free amine.[5] 2. Increase the number of extractions: Perform at least 3-5 extractions with a fresh portion of organic solvent each time. |

| Compound decomposes during distillation | The amine is thermally labile and degrades at its boiling point. | 1. Use vacuum distillation: Reducing the pressure will lower the boiling point of the compound, allowing it to distill at a temperature below its decomposition point. 2. Consider Kugelrohr distillation: This short-path distillation apparatus is ideal for small quantities and thermally sensitive compounds. |

Section 3: Key Protocols and Workflows

Workflow: Choosing a Purification Strategy for a Polar Amine

This workflow provides a decision-making framework for selecting the appropriate purification method.

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Basic Silica Gel Chromatography with Amine Modifier

This protocol is a first-line approach for moderately polar amines that show streaking on unmodified silica.

-

Prepare the Mobile Phase: Choose a base solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) based on TLC analysis. To this mixture, add 1% triethylamine (v/v). For example, to 990 mL of your chosen solvent, add 10 mL of triethylamine.

-

Prepare the Column: Dry pack the silica gel into the column.

-

Equilibrate the Column: Flush the column with at least 5 column volumes of the amine-modified mobile phase. This step is critical to neutralize the silica before loading your sample.[23]

-

Load the Sample: Dissolve your crude amine in a minimal amount of the mobile phase or DCM. Adsorb it onto a small amount of silica gel ("dry loading") for best results.

-

Elute and Collect: Run the column as usual, collecting fractions and monitoring by TLC.

Protocol 2: Purification via Amine Salt Crystallization

This protocol is highly effective for obtaining very pure material from a crude mixture containing a basic amine.

-

Dissolve the Crude Amine: Dissolve the crude product in a suitable organic solvent like diethyl ether, ethyl acetate, or isopropanol.

-

Form the Salt: While stirring, slowly add a solution of acid. A common choice is 2M HCl in diethyl ether, which can be added dropwise until no more precipitate is formed.

-

Isolate the Salt: Collect the precipitated amine salt by vacuum filtration. Wash the solid with cold diethyl ether to remove non-basic impurities.

-

Recrystallize the Salt (Optional but Recommended): Recrystallize the collected salt from a suitable solvent system (e.g., methanol/ether) to achieve higher purity.

-

Regenerate the Free Base: Dissolve the purified salt in water. Add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 10).

-

Extract the Pure Amine: Extract the aqueous solution 3-5 times with an organic solvent (e.g., DCM or ethyl acetate).

-

Isolate the Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure amine.

Section 4: Advanced Chromatographic Techniques Explained

When standard methods fail, these advanced techniques provide powerful alternatives.

Caption: Interaction of polar amines with different chromatography modes.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal solution for compounds that are too polar for reverse-phase chromatography.[14] It uses a polar stationary phase (like silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent and a small amount of water.[15] The water forms a layer on the surface of the stationary phase, and polar analytes partition between this layer and the mobile phase, allowing for excellent retention and separation of very polar compounds like small amines and amino acids.[16][17]

-

Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases that have multiple functionalities, such as C18 chains (for hydrophobic interactions) and ion-exchange groups (for ionic interactions).[18][19] This dual-mode retention mechanism provides unique selectivity that is often orthogonal to both pure reverse-phase and ion-exchange methods.[24] By adjusting the mobile phase pH and ionic strength, the operator can fine-tune the retention of charged analytes like polar amines, making MMC a powerful tool for difficult separations.[25]

-

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[26] For polar amines, which are typically basic, a cation-exchange column is used.[27] At a pH where the amine is protonated (positively charged), it will bind to the negatively charged stationary phase.[28] Compounds are then eluted by increasing the salt concentration or changing the pH of the mobile phase. This technique is highly effective for purifying amines from neutral or acidic impurities.[29]

-

Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide (CO2) as the primary mobile phase, often with a polar co-solvent like methanol.[21][30] The low viscosity of the mobile phase allows for very fast and efficient separations.[22] SFC is particularly well-suited for the purification of polar compounds, including thermally labile and chiral amines, and is considered a greener alternative to traditional normal-phase chromatography.[20]

References

-

Caussette, M., et al. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

-

Wikipedia. (n.d.). Supercritical fluid chromatography. Available at: [Link]

-

JoVE. (2024). Supercritical Fluid Chromatography. Available at: [Link]

-

Ishii, D. (n.d.). Development of Supercritical Fluid Chromatography Techniques. Longdom Publishing. Available at: [Link]

-

Van Zelst, D., et al. (2020). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, RSC Publishing. Available at: [Link]

-

HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

-

Engineering Ideas Clinic, University of Toronto. (n.d.). Acid and Base Extraction. Available at: [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

-

ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Available at: [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

-

Biotage. (2023). What can I use to purify polar reaction mixtures? Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

-

Nguyen, N. V. T. (2021). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. Available at: [Link]

-

Phenomenex. (n.d.). HILIC HPLC Column. Available at: [Link]

-

Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]

-

Horai, H., et al. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. ResearchGate. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Available at: [Link]

-

Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Available at: [Link]

-

Ryan, A. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Available at: [Link]

-

Guillarme, D., & D'Attoma, A. (2019). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

-

Li, Y., et al. (2013). Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock. PubMed. Available at: [Link]

-

Science Forums. (2011). Amine purification. Available at: [Link]

-

Plancq, B., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, PMC. Available at: [Link]

-

Reddit. (2024). Amine workup. r/Chempros. Available at: [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

-

Lorenzo, P. (2007). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. Available at: [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Available at: [Link]

-

Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

-

Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Available at: [Link]

-

Carnegie Mellon University, Matyjaszewski Polymer Group. (n.d.). Catalyst Removal. Available at: [Link]

-

Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Available at: [Link]

- Google Patents. (1965). US3217026A - Removal of metals and color from polymeric secondary amines.

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). 4. Crystallization. Available at: [Link]

-

ResearchGate. (2015). How do I make a crystal of highly polar compounds? Available at: [Link]

-

Royal Society of Chemistry. (2021). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry. Available at: [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. biotage.com [biotage.com]

- 3. Purification [chem.rochester.edu]

- 4. teledyneisco.com [teledyneisco.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. biotage.com [biotage.com]

- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]

- 18. helixchrom.com [helixchrom.com]

- 19. researchgate.net [researchgate.net]

- 20. chromatographytoday.com [chromatographytoday.com]

- 21. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 22. longdom.org [longdom.org]

- 23. Amine purification, - Chemistry - Science Forums [scienceforums.net]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. Introduction to Multimodal or Mixed-Mode Chromatography | Bio-Rad [bio-rad.com]

- 26. technologynetworks.com [technologynetworks.com]

- 27. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]

- 30. Video: Supercritical Fluid Chromatography [jove.com]

Technical Support Center: Optimizing Tetrahydropyran (THP) Amine Salt Solubility

Introduction: The Amphiphilic Trap

Tetrahydropyran (THP) amines are privileged pharmacophores in modern drug discovery due to their ability to lower logP while maintaining metabolic stability compared to their cyclohexane analogs. However, they present a unique "Amphiphilic Trap" :

-

High Water Solubility: The ether oxygen (H-bond acceptor) combined with a primary/secondary amine makes the free base surprisingly water-soluble (LogP ~ -0.3 to 0.5), complicating extraction.[1]

-

Lipophilic Salt Behavior: Conversely, when protonated, the THP ring disrupts the crystal lattice energy of standard salts (like HCl), often leading to "oiling out" rather than crystallization in non-polar solvents.

This guide provides self-validating protocols to overcome these specific thermodynamic bottlenecks.

Module 1: Troubleshooting Synthesis & Workup

Q1: I cannot extract the free base from the aqueous layer after deprotection. It stays in the water. How do I recover it?

The Mechanism:

THP amines are highly polar. Standard extraction solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) often fail to pull the free base out of water because the partition coefficient (

The Protocol: The "Salting-Out" Isopropanol Extraction Do not rely on standard DCM extractions. Use this validated workflow to force the amine into the organic phase.

-

pH Adjustment: Adjust the aqueous layer pH to >12 using 50% NaOH. (Note: The pKa of 4-aminotetrahydropyran is ~9.6; you must be at least 2 units above this to ensure >99% free base).

-

Saturation: Saturate the aqueous phase with NaCl until solid salt persists. This disrupts the hydration shell of the amine (Salting Out effect).

-

The Solvent Switch: Extract with DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .

-

Why? Isopropanol coordinates with the amine and pulls it into the organic layer, while the salt saturation prevents the water from following.

-

-

Validation: Check the aqueous layer by TLC (stain with Ninhydrin). If amine remains, repeat with n-Butanol (though this requires high-vac removal).[1]

Q2: My THP-amine HCl salt forms a "gum" or oil instead of a solid during recrystallization. How do I fix this?

The Mechanism: This is the "Oiling Out" phenomenon. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (crystallization) is reached. The THP ring is too lipophilic for water/methanol but the salt is too polar for ether/hexane.

The Protocol: Cloud Point Titration Stop adding anti-solvent blindly. Use this thermodynamic approach to find the metastable zone.

-

Dissolution: Dissolve the crude oil in the minimum amount of a "Good Solvent" (Methanol or Ethanol) at 40°C.

-

Titration: Dropwise add the "Anti-Solvent" (MTBE or Isopropyl Acetate) until a faint turbidity persists (The Cloud Point).

-

Back-Step: Add just enough Good Solvent (drops) to make it clear again.[1]

-

Nucleation: Seed the solution with a crystal if available, or scratch the glass.

-

Cooling: Cool slowly to room temperature, then to 0°C.

-

Critical: If it oils out again, reheat to redissolve and add 5% more Good Solvent before cooling.

-

Visual Workflow: Rescuing an Oiled-Out Salt

Figure 1: Iterative "Cloud Point" strategy to bypass the liquid-liquid phase separation boundary.

Module 2: Salt Selection & Hygroscopicity